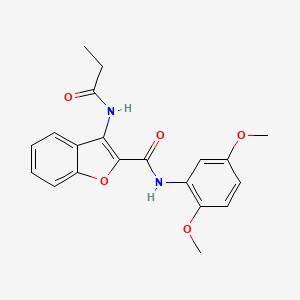

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-15(13)27-19(18)20(24)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZWYVVMINZGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form the intermediate compounds, which are then further reacted to produce the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Hypotheses

- Structural Insights : X-ray crystallography (using SHELX software ) of analogous carboxamides reveals planar amide linkages and methoxy group orientation, critical for target engagement.

- Activity Predictions : Based on compound 8’s antioxidant data, the target compound may exhibit IC₅₀ values <100 µM in DPPH assays.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide is a synthetic compound that exhibits significant biological activity, particularly as an agonist of the 5-hydroxytryptamine (5-HT) receptor. This article explores its mechanism of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives and is characterized by its unique structure, which includes a benzofuran ring fused with a carboxamide group and a 2,5-dimethoxyphenyl moiety. Its IUPAC name is N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide. The molecular formula is , with a molecular weight of approximately 370.4 g/mol.

As a potent agonist of the 5-HT receptor, this compound mimics the action of serotonin. This binding initiates various intracellular signaling pathways that can influence mood, appetite, and sleep patterns. The compound's ability to modulate these pathways suggests potential applications in treating mood disorders and other serotonin-related conditions.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is extensively metabolized in the liver, with a high hepatic extraction ratio of 0.80. This suggests that the bioavailability may be affected by first-pass metabolism, which is crucial for determining dosing regimens in therapeutic applications.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives similar to this compound. For instance, derivatives have shown significant protection against excitotoxicity in neuronal cell cultures. In one study, compounds with similar structures exhibited protective effects against NMDA-induced neuronal damage at concentrations around 100 μM .

Table 1: Summary of Neuroprotective Effects

| Compound | Concentration (μM) | Effect |

|---|---|---|

| Compound 1f | 30 | Comparable neuroprotection to memantine |

| Compound 1j | 100 | Significant anti-excitotoxic effects |

These findings suggest that modifications to the benzofuran structure can enhance neuroprotective efficacy.

Antioxidant Activity

In addition to neuroprotection, several studies have indicated that benzofuran derivatives possess antioxidant properties. For example, compounds have been shown to scavenge free radicals and inhibit lipid peroxidation in brain homogenates . This dual action—neuroprotection combined with antioxidant activity—positions this compound as a promising candidate for further research in neurodegenerative diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives for their neuroprotective and antioxidant activities. Among them, specific substitutions on the benzofuran ring were found to significantly enhance both neuroprotective and antioxidant effects. For instance, methyl substitution at certain positions improved efficacy against oxidative stress and excitotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step protocols:

Preparation of benzofuran-2-carboxylic acid derivatives via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

Amidation using propanamide and coupling reagents (e.g., HATU or EDC) under inert conditions.

Functionalization of the 2,5-dimethoxyphenyl group via Ullmann or Buchwald-Hartwig coupling.

Purity optimization requires column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) should confirm >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Answer :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the benzofuran core and substituent orientations. Disorder in the propanamide chain may require TWIN/BASF corrections .

- NMR : - and -NMR (DMSO-d6) to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm).

- HRMS : Exact mass analysis (e.g., 363.0833812 Da) via ESI-TOF to validate molecular formula .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity).

- Cytotoxicity : MTT assays on cancer cell lines (IC determination).

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo applicability .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

- Answer : Discrepancies often arise from:

- Impurities : Validate purity via orthogonal methods (HPLC, -NMR integration).

- Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Metabolite interference : Perform LC-MS/MS to identify degradation products .

Q. What strategies improve crystallographic refinement for disordered regions in the benzofuran core?

- Answer :

- Apply SHELXL’s PART/SUMP directives to model disorder.

- Use ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding (e.g., amide-N–H⋯O interactions) .

- Refine anisotropic displacement parameters with WinGX suite constraints .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

- Answer :

Synthesize analogs with:

- Varied methoxy positions (e.g., 2,4- vs. 2,5-dimethoxy).

- Modified propanamide chain (e.g., cyclopropyl or tert-butyl groups).

Test analogs against off-target enzymes (e.g., CYP450 isoforms) to assess selectivity.

Perform molecular docking (AutoDock Vina) to map hydrophobic pockets and hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.